(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol
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Overview
Description
(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol is an organic compound that belongs to the class of dammarane-type tetracyclic triterpene sapogenins. It is an aglycone of ginsenosides, which are steroid glycosides found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng) . This compound is known for its various pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol can be synthesized through microbial conversion technology. This method involves the use of microorganisms to convert ginsenosides into protopanaxtriol derivatives . Another method involves the enzymatic hydrolysis of ginsenosides Re and Rg1 using recombinant β-glucosidase. The optimal hydrolytic activity is obtained at pH 7.0 and 37°C .
Industrial Production Methods
Industrial production of protopanaxtriol involves the use of large-scale fermentation processes. For example, a 10-L fermenter can be used to produce 20(S)-protopanaxtriol from a ginsenoside mixture with high purity through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving protopanaxtriol include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of protopanaxtriol include its derivatives, which have been shown to possess enhanced anti-cancer and anti-inflammatory activities .
Scientific Research Applications
(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol has a wide range of scientific research applications:
Mechanism of Action
(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol exerts its effects through various molecular targets and pathways. It acts as a novel PPARγ antagonist, which helps in reducing body weight, serum lipid levels, and improving insulin resistance in high-fat diet-induced obesity . Additionally, it has antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its neuroprotective effects .
Comparison with Similar Compounds
(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol is unique compared to other similar compounds due to its specific pharmacological activities and molecular targets. Similar compounds include:
Protopanaxadiol: Another aglycone of ginsenosides with different pharmacological properties.
Ginsenoside Rh1: Known for its anti-cancer and neuroprotective effects.
Ginsenoside Rg3: Exhibits strong anti-tumor activity and is used in clinical treatments.
This compound stands out due to its specific mechanism of action as a PPARγ antagonist and its wide range of applications in scientific research and medicine.
Properties
Molecular Formula |
C30H52O4 |
---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28-,29+,30-/m0/s1 |
InChI Key |
SHCBCKBYTHZQGZ-PHFGEWBZSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
Synonyms |
20(S)-protopanaxtriol protopanaxtriol |
Origin of Product |
United States |
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